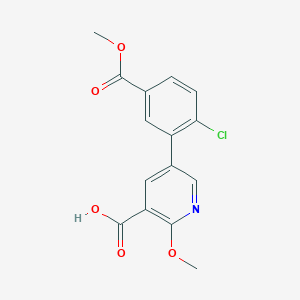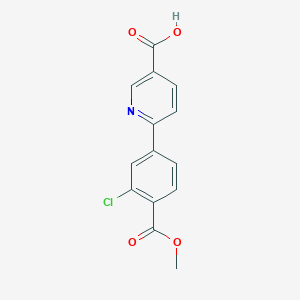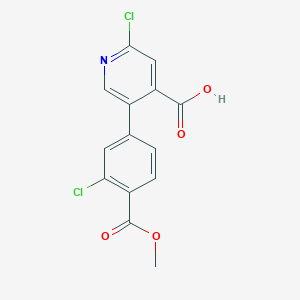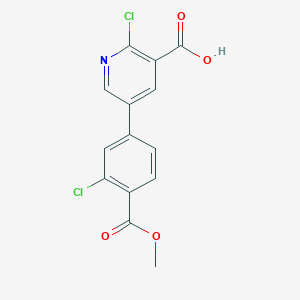
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% (4-CMCP) is a synthetic organic compound that has been widely studied for its potential in a variety of scientific research applications. It is a white to off-white crystalline powder that is soluble in water and has a molecular weight of 301.8 g/mol. 4-CMCP is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In recent years, 4-CMCP has also been studied for its potential applications in laboratory experiments due to its unique properties.
Scientific Research Applications
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential anti-cancer properties, as well as its potential to inhibit the enzyme aromatase, which is involved in the synthesis of estrogen.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as CYP2C9, COX-2, and aromatase. Inhibition of these enzymes can lead to a variety of effects, including altered metabolism of drugs, decreased inflammation and pain, and decreased synthesis of estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% have not been extensively studied. However, it is believed to have potential anti-inflammatory and anti-cancer properties. It has also been suggested that it may have potential to inhibit the synthesis of estrogen, although this has not been extensively studied.
Advantages and Limitations for Lab Experiments
There are a number of advantages and limitations to using 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not always easy to obtain in large quantities, and its solubility in water is limited.
Future Directions
The potential applications of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% are still being explored, and there are many potential future directions for research. One potential direction is to further investigate the potential anti-inflammatory and anti-cancer properties of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%. In addition, further research could be conducted to explore the potential of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% to inhibit the synthesis of estrogen. Additionally, further research could be conducted to explore the potential of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% as an inhibitor of CYP2C9 and COX-2, as well as other enzymes. Finally, further research could be conducted to explore the potential of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% as a potential drug for the treatment of various diseases.
Synthesis Methods
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% is synthesized by reacting 4-chloro-3-methoxycarbonylphenylacetic acid with picolinic acid in a two-step process. In the first step, the 4-chloro-3-methoxycarbonylphenylacetic acid is reacted with a base such as sodium hydroxide or potassium hydroxide to form 4-chloro-3-methoxycarbonylphenylacetamide. In the second step, the 4-chloro-3-methoxycarbonylphenylacetamide is then reacted with picolinic acid to form 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%. The reaction is usually conducted in an inert atmosphere such as nitrogen or argon, and at a temperature of 80-90°C.
properties
IUPAC Name |
4-(4-chloro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-8(2-3-11(10)15)9-4-5-16-12(7-9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJWZKJQJFRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














